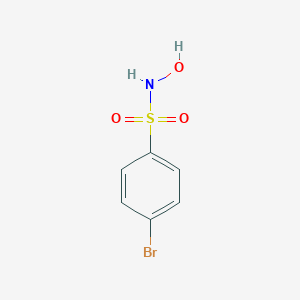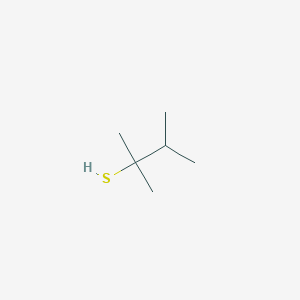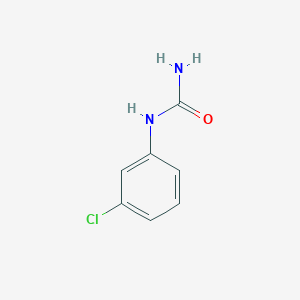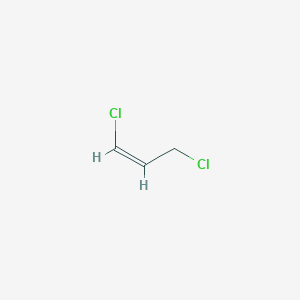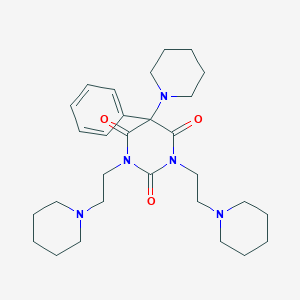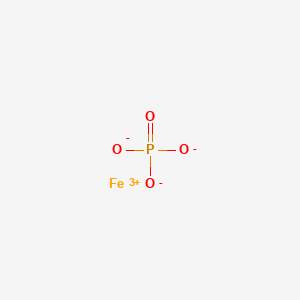
2'-デオキシアデノシン-5'-モノホスフェート
概要
説明
2'-Deoxyadenosine-5'-monophosphate (dAMP) is a nucleoside monophosphate found in all living organisms. It is a key component of DNA and RNA, and it plays an important role in the synthesis of proteins. dAMP is a purine nucleoside, meaning it contains a nitrogenous base with a sugar attached. In this case, the nitrogenous base is adenine and the sugar is deoxyribose. The phosphate group attached to the sugar is what makes dAMP a monophosphate and gives it its name.
科学的研究の応用
2'-デオキシアデノシン-5'-モノホスフェートの科学研究における応用について、特にユニークな用途に焦点を当てて包括的に分析します。
DNA合成と修復
2'-デオキシアデノシン-5'-モノホスフェートは、DNA合成のための構成要素として機能します。 これはDNA複製と修復メカニズムの研究において重要であり、細胞プロセスと遺伝性疾患についての洞察を提供します .
UV共鳴ラマン分光法によるタンパク質研究
この化合物は、タンパク質の構造とダイナミクスに関する詳細な情報を提供する技術であるUV共鳴ラマン分光法を用いたタンパク質研究に使用されてきました .
光親和性標識
研究者は、DNAに組み込むための新規光親和性標識の合成に2'-デオキシアデノシン-5'-モノホスフェートを使用してきました。 この用途は、DNA合成とDNA損傷中のアデノシンベースの相互作用を研究するために重要です .
電気化学研究
2'-デオキシアデノシン-5'-モノホスフェートの電気化学的酸化が、熱分解黒鉛電極で調べられました。 これらの研究は、ヌクレオチドの生物学的レドックス化学を理解するために重要です .
メタボロミクス研究
代謝物として、2'-デオキシアデノシン-5'-モノホスフェートはメタボロミクスの分野で研究されており、疾患メカニズムと治療標的の発見につながる可能性があります .
作用機序
Target of Action
2’-Deoxyadenosine-5’-monophosphate (D-AMP) is a nucleoside comprised of adenine attached to a ribose (ribofuranose) moiety via a -N9-glycosidic bond . It is a derivative of the common nucleic acid ATP, or adenosine triphosphate . The primary targets of D-AMP are the enzymes involved in DNA synthesis and DNA damage processes .
Mode of Action
D-AMP interacts with its targets by serving as a building block for DNA synthesis . It is incorporated into the DNA strand during replication, replacing the regular adenosine monophosphate (AMP). This interaction results in changes to the DNA structure and function .
Biochemical Pathways
D-AMP affects the DNA synthesis pathway, specifically the process of replication . It is incorporated into the growing DNA strand, effectively altering the sequence and structure of the DNA. This can have downstream effects on gene expression and protein synthesis, potentially influencing various cellular processes .
Result of Action
The incorporation of D-AMP into DNA can result in changes to the DNA sequence and structure . This can affect gene expression and protein synthesis, potentially leading to alterations in cellular function. The specific molecular and cellular effects would depend on the context, including the specific genes and pathways involved .
Action Environment
The action, efficacy, and stability of D-AMP can be influenced by various environmental factors. For example, the pH of the environment can affect its stability, with D-AMP being photosensitive and degrading under acidic conditions . Additionally, the presence of specific enzymes and cofactors, the rate of cellular metabolism, and other factors can influence the action and efficacy of D-AMP .
Safety and Hazards
生化学分析
Biochemical Properties
2’-Deoxyadenosine-5’-monophosphate interacts with various enzymes, proteins, and other biomolecules during DNA synthesis and DNA damage processes . It is used to study adenosine-based interactions .
Cellular Effects
2’-Deoxyadenosine-5’-monophosphate affects intestinal cell growth . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2’-Deoxyadenosine-5’-monophosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Although it is a substrate of the concentrative nucleoside transporter (CNT) 3, it is dephosphorylated to 2’-deoxyadenosine by CD73 and is efficiently absorbed as 2’-deoxyadenosine from the intestinal lumen .
Temporal Effects in Laboratory Settings
The effects of 2’-Deoxyadenosine-5’-monophosphate change over time in laboratory settings . It has been observed that the product’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2’-Deoxyadenosine-5’-monophosphate vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
2’-Deoxyadenosine-5’-monophosphate is involved in various metabolic pathways . It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
2’-Deoxyadenosine-5’-monophosphate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
It is known that it can be directed to specific compartments or organelles .
特性
IUPAC Name |
[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWCHTKSEGGWEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
653-63-4 | |
| Record name | dAMP | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dAMP | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of dAMP?
A1: The molecular formula of dAMP is C10H14N5O6P, and its molecular weight is 331.22 g/mol.
Q2: How can spectroscopic techniques differentiate between adenine and dAMP when complexed with silver?
A2: Surface-enhanced Raman scattering (SERS) reveals distinct spectral differences between silver-adenine and silver-dAMP complexes. Silver-adenine complexes exhibit broad, unresolved bands between 1200 and 1500 cm-1, while silver-dAMP complexes show clearly resolved bands in the same region. [] This distinction arises from the variety of complexes adenine can form with silver, which are not possible for dAMP.
Q3: How does pterin interact with dAMP under UV-A radiation?
A3: Pterin (PT) can photosensitize dAMP under UV-A radiation. Kinetic studies suggest that singlet oxygen generated by excited PT is not the primary reactive species. Instead, the photosensitized oxidation likely occurs via a type I mechanism involving electron transfer, as the formation of 8-oxo-7,8-dihydro-2′-deoxyadenosine-5′-monophosphate (8-oxo-dAMP) is observed. []
Q4: Can phenylpropanoid glycosides protect dAMP from oxidative damage?
A4: Yes, phenylpropanoid glycosides like angoroside C and acteoside, isolated from Scrophularia ningpoensis, can effectively repair oxidized hydroxyl radical adducts of dAMP. These compounds achieve this by rapidly transferring electrons to the damaged dAMP molecules. []
Q5: How does cisplatin interact with dAMP?
A5: Mass spectrometry and IRMPD spectroscopy studies reveal that cisplatin can coordinate with dAMP at the N3 or N1 positions of the adenine ring. Surprisingly, the N3 isomer, though slightly less stable in the gas phase, is more abundant than the N1 isomer. This suggests that the reaction kinetics in solution, rather than thermodynamic factors, govern the interaction between cisplatin and dAMP. []
Q6: Does the presence of dAMP affect the binding of TATA-binding protein (TBP) to DNA?
A6: Yes, incorporating the anti-leukemic nucleotide analog, 2-chloro-2′-deoxyadenosine-5′-monophosphate, into a promoter sequence alters the DNA binding affinity of TBP. [] This suggests potential implications for gene expression and anticancer activity.
Q7: How do zinc ions influence the fluorescence properties of dAMP?
A7: While dAMP exhibits weak intrinsic fluorescence, complexation with zinc ions significantly enhances its fluorescence intensity. Moreover, the fluorescence spectrum of the Zn(II)–dAMP complex shows a distinct shift compared to free dAMP. This phenomenon allows for the optical detection and differentiation of dAMP from other nucleotides. []
Q8: Can low-energy electrons directly damage dAMP?
A8: Yes, X-ray photoelectron spectroscopy studies demonstrate that low-energy electrons (3–25 eV) can directly induce damage to condensed dAMP. This damage includes decomposition of the base and sugar moieties, as well as cleavage of glycosidic and phosphoester bonds. []
Q9: How does lumazine affect dAMP under UV irradiation?
A9: Lumazine (Lum) can photosensitize the oxidation of dAMP in aqueous solutions under UV irradiation. The mechanism involves electron transfer from dAMP to the triplet excited state of Lum, generating superoxide radicals and ultimately hydrogen peroxide. This process is pH-dependent and primarily observed with the acidic form of Lum. []
Q10: What role does dAMP play in the adaptation of plateau pikas to high altitude?
A10: Metabolic profiling of high-altitude pikas reveals significant alterations in various metabolic pathways, including those involving dAMP. Specifically, pikas living at higher altitudes exhibit decreased levels of dAMP in their myocardium, suggesting a potential role for dAMP in their adaptation to hypoxia. []
Q11: Can dAMP be used to study the RNase H activity of hepatitis B virus polymerase?
A11: Yes, dAMP can inhibit the RNase H activity of the human hepatitis B virus polymerase. This inhibition can be utilized in in vitro assays to study the enzyme's activity and characterize its properties. []
Q12: What is the role of 2-azido analogs of dAMP in nucleotide research?
A12: 2-Azido analogs of dAMP, such as 2-azido-1,N6-etheno-2′-deoxyadenosine 5′-monophosphate, serve as valuable nucleotide photoaffinity probes. These analogs can be incorporated into DNA and, upon UV irradiation, form covalent bonds with nearby molecules, allowing researchers to study DNA-protein interactions and identify binding sites. []
Q13: Can aristolochic acid I form adducts with dAMP?
A13: Yes, aristolochic acid I (AAI) can bind covalently to the exocyclic amino group of dAMP to form AAI-DNA adducts. These adducts can be detected and characterized using techniques like liquid chromatography electrospray ionization/tandem mass spectrometry (LC-ESI-MS/MS). [, ]
Q14: Can dAMP be encapsulated in silica gels, and if so, how does its conformation affect the process?
A14: dAMP can be successfully encapsulated in silica gels using sol-gel methods. The encapsulation process does not disrupt the helical conformation of double-stranded DNA, and the interaction between dAMP and the silica network is primarily through physical association rather than chemical bonding. This interaction occurs through the phosphate groups of dAMP and the silanol groups of the silica, with molecular water acting as a barrier. []
Q15: How does the PM3 method perform in predicting hydrogen bonding interactions in dAMP and DNA base pairs?
A15: The PM3 semiempirical method, while an improvement over earlier models, shows limitations in accurately predicting hydrogen bonding in dAMP and DNA base pairs. It tends to underestimate hydrogen bond lengths and stacking interactions. Accurate modeling of these systems often requires higher-level computational methods. []
Q16: Can computational methods provide insights into the electron affinity and potential for proton transfer in dAMP anions?
A16: Yes, DFT calculations reveal that while isolated adenine doesn't easily form stable valence anions, neutral dAMP readily captures an electron, forming an adiabatically stable anion. This process is often accompanied by a barrier-free proton transfer and internal rotation. The predicted electron affinity and vertical detachment energy for the most stable dAMP anion align well with experimental photoelectron spectroscopy data. []
Q17: What is the significance of understanding dAMP's interaction with metal ions in biological systems?
A17: Metal ions play critical roles in numerous biological processes, and their interactions with nucleotides like dAMP are crucial for maintaining DNA stability and function. For instance, metal ions like Mg2+, Ni2+, Cu2+, and Zn2+ exhibit distinct binding affinities and preferences for dAMP compared to AMP, influencing their roles in enzymatic reactions and cellular signaling. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)
